
Autumnolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Autumnolide is a sesquiterpene lactone.
Aplicaciones Científicas De Investigación
Broader Search on Scientific Research Applications
Research in Agriculture and Plant Science : Studies on foliar fertilization and its effects on crop yield and quality have been explored. For instance, Jankowski et al. (2019) investigated the effect of autumn foliar fertilization on winter oilseed rape, showing increased seed yield and changes in fatty acid concentrations (Jankowski et al., 2019).
Climate Change Research : Autumn has been identified as a neglected season in climate change research. Gallinat et al. (2015) highlighted the importance of autumn events like leaf senescence and fruit ripening in temperate and arctic ecosystems and their impact on ecological dynamics (Gallinat et al., 2015).
Horticulture Studies : Research on the growth and flowering of plants, such as Eucomis autumnalis, has been conducted. Salachna and Zawadzińska (2017) evaluated the effects of gibberellin synthesis inhibitors on Eucomis autumnalis, providing insights into growth control and flowering in ornamental plants (Salachna & Zawadzińska, 2017).
Forestry and Ecosystem Research : The role of autumn phenology in forest net ecosystem productivity and its variability was explored by Wu et al. (2013), highlighting the importance of autumn events in forest ecosystems (Wu et al., 2013).
Propiedades
Número CAS |
20505-32-2 |
|---|---|
Fórmula molecular |
C15H20O5 |
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
(1R,2S,3S,7R,9R,10S,11R,13S,14R)-2,14-dihydroxy-1,9-dimethyl-4-methylidene-6,12-dioxatetracyclo[8.4.0.03,7.011,13]tetradecan-5-one |
InChI |
InChI=1S/C15H20O5/c1-5-4-7-8(6(2)14(18)19-7)12(16)15(3)9(5)10-11(20-10)13(15)17/h5,7-13,16-17H,2,4H2,1,3H3/t5-,7-,8-,9-,10-,11-,12+,13+,15-/m1/s1 |
Clave InChI |
NWSWVIKHALGAER-KVLFNOHQSA-N |
SMILES isomérico |
C[C@@H]1C[C@@H]2[C@H]([C@@H]([C@]3([C@H]1[C@@H]4[C@H]([C@@H]3O)O4)C)O)C(=C)C(=O)O2 |
SMILES |
CC1CC2C(C(C3(C1C4C(C3O)O4)C)O)C(=C)C(=O)O2 |
SMILES canónico |
CC1CC2C(C(C3(C1C4C(C3O)O4)C)O)C(=C)C(=O)O2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(1-Formylpiperazin-4-yl)-benzylidenyl]-2-indolinone](/img/structure/B1212214.png)
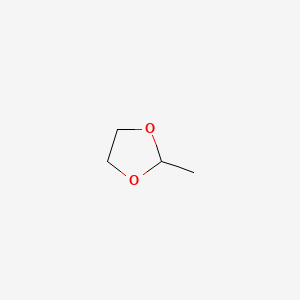
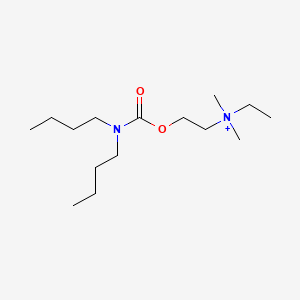



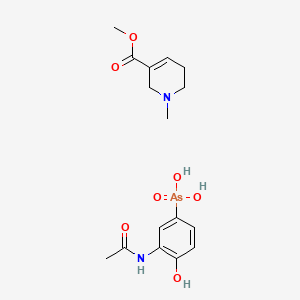
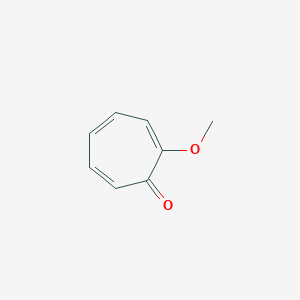
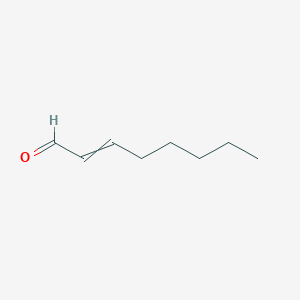



![1-[2-(4-Phenylmethoxyphenoxy)ethyl]-1,2,4-triazole](/img/structure/B1212233.png)
